N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of diethylamino, phenyl, thiolan, and chromene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-(diethylamino)benzaldehyde with a suitable thiolane derivative, followed by cyclization and further functionalization to introduce the chromene and carboxamide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for detecting specific biomolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The chromene moiety may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-4-methylcoumarin: This compound shares the diethylamino and chromene groups but lacks the thiolan and carboxamide functionalities.
4-(Diethylamino)benzaldehyde: Similar in structure but simpler, lacking the chromene and thiolan groups.
N-(11-Dioxo-1lambda6-thiolan-3-yl)acetamide: Contains the thiolan and amide groups but lacks the chromene and diethylamino functionalities.
Uniqueness
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H30N2O5S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H30N2O5S/c1-4-27(5-2)20-9-7-19(8-10-20)16-28(21-12-13-34(31,32)17-21)26(30)25-15-23(29)22-11-6-18(3)14-24(22)33-25/h6-11,14-15,21H,4-5,12-13,16-17H2,1-3H3 |
InChI Key |
OLDKHEVIBKSZIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C |
Origin of Product |
United States |
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